Cas no 857026-03-0 ((S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid)

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid è un composto chirale utilizzato come intermedio nella sintesi organica, in particolare nella produzione di peptidi e farmaci. La presenza del gruppo Boc (tert-butossicarbonile) offre protezione all'amino gruppo, garantendo stabilità durante le reazioni. La struttura contiene un atomo di fluoro in posizione 4, che può influenzare l'attività biologica e la selettività del composto. La sua configurazione stereochimica (S) lo rende adatto per applicazioni enantioselettive. Questo acido carbossilico è utile in chimica farmaceutica per lo sviluppo di molecole biologicamente attive, grazie alla sua purezza ottica e alla reattività controllata. La sua sintesi è ottimizzata per garantire alta resa e bassi livelli di impurezze.
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid structure
857026-03-0 structure
Product Name:(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Numero CAS:857026-03-0
MF:C11H20FNO4
MW:249.279207229614
MDL:MFCD25541968
CID:4657472
PubChem ID:12167158
Update Time:2025-06-26

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOIC ACID
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-FLUORO-4-METHYLPENTANOIC ACID
    • N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-leucine (ACI)
    • MFCD25541968
    • 857026-03-0
    • AKOS027331853
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-FLUORO-4-METHYLPENTANOICACID
    • CS-M3331
    • (2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH)
    • SCHEMBL1146321
    • EN300-7145068
    • C11H20FNO4
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid
    • AS-41663
    • (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
    • MDL: MFCD25541968
    • Inchi: 1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1
    • Chiave InChI: RNHJCMLXWLYJPF-ZETCQYMHSA-N
    • Sorrisi: [C@@H](C(=O)O)(CC(F)(C)C)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 249.13763628g/mol
  • Massa monoisotopica: 249.13763628g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 75.6
  • XLogP3: 1.9

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-M3331-100mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 ≥98.0%
100mg
$360.0 2022-04-26
ChemScence
CS-M3331-250mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 ≥98.0%
250mg
$600.0 2022-04-26
ChemScence
CS-M3331-1g
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 ≥98.0%
1g
$1200.0 2022-04-26
abcr
AB448340-250 mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); .
857026-03-0
250mg
€1000.60 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L25580-1g
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
857026-03-0
1g
¥19502.0 2021-09-09
eNovation Chemicals LLC
D771511-100mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 98%
100mg
$460 2024-06-06
eNovation Chemicals LLC
D771511-250mg
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 98%
250mg
$600 2024-06-06
eNovation Chemicals LLC
D771511-1g
L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-
857026-03-0 98%
1g
$1495 2024-06-06
Enamine
EN300-7145068-1.0g
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid
857026-03-0
1g
$0.0 2023-05-24
abcr
AB448340-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (Boc-L-Leu(4-F)-OH); .
857026-03-0
100mg
€583.70 2025-04-16

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
1.2 Reagents: Acetic acid ,  Water ;  2 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
3.2 Reagents: Triethylamine Solvents: Dichloromethane
4.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tungstate (W10O324-), sodium (1:4) Solvents: Acetonitrile-d3 ,  Water-d2 ;  6 h
Riferimento
Electrostatic effects accelerate decatungstate-catalyzed C-H fluorination using [18F]- and [19F]NFSI in small molecules and peptide mimics
Yuan, Zheliang; et al, ACS Catalysis, 2019, 9(9), 8276-8284

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 1 h, rt; 2 h, 90 °C
2.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
2.2 Reagents: Acetic acid ,  Water ;  2 h, rt
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
4.2 Reagents: Triethylamine Solvents: Dichloromethane
5.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1,2-Dimethoxyethane ,  Isobutyl chloroformate ;  30 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  -50 °C → -15 °C
2.1 Reagents: Pyridine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 1 h, rt; 2 h, 90 °C
3.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  < -10 °C; 2 h, 0 °C
3.2 Reagents: Acetic acid ,  Water ;  2 h, rt
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  -78 °C → rt
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 100 °C
5.2 Reagents: Triethylamine Solvents: Dichloromethane
6.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water ;  50 min, 0 °C
Riferimento
Practical and efficient route to (S)-γ-fluoroleucine
Truong, Vouy Linh; et al, Synlett, 2005, (8), 1279-1280

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Raw materials

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Preparation Products

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:857026-03-0)(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Numero d'ordine:A1183030
Stato delle scorte:in Stock
Quantità:100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 01:51
Prezzo ($):409.0/545.0/1363.0
Email:sales@amadischem.com

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:857026-03-0)(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
A1183030
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):409.0/545.0/1363.0
Email